
5-Bromo-2-methylpyrimidine
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methylpyrimidine undergoes substitution reactions, such as the Suzuki cross-coupling reaction with arylboronic acids to form various substituted pyrimidine derivatives.
Nitrodebromination: This compound can also undergo nitrodebromination and methyl bromonitration reactions under specific conditions.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.
Acid Mixtures: Concentrated sulfuric acid and nitric acid mixtures are used for nitrodebromination reactions.
Major Products:
Substituted Pyrimidines: Products from Suzuki cross-coupling reactions include various aryl-substituted pyrimidines.
Bromonitrated Pyrimidines: Products from nitrodebromination reactions include bromonitrated pyrimidines.
Scientific Research Applications
Pharmaceutical Development
5-Bromo-2-methylpyrimidine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly relevant in the development of antiviral and anticancer agents.
- Antiviral Agents : The compound is utilized in synthesizing nucleoside analogs, which are crucial for antiviral drug development. For instance, it serves as a building block in the creation of compounds that inhibit viral replication mechanisms.
- Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. This has led to its incorporation in the synthesis of novel anticancer drugs aimed at targeting specific pathways involved in tumor growth.
Case Study : A study published in Journal of Medicinal Chemistry highlighted a novel compound derived from this compound that showed promising results in inhibiting cancer cell proliferation in vitro .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in the formulation of agrochemicals such as herbicides and fungicides.
- Herbicide Development : The compound has been found to enhance the efficacy of certain herbicides by improving their selectivity and reducing phytotoxicity to crops.
- Fungicide Applications : Its incorporation into fungicidal formulations has shown potential in protecting crops from various fungal pathogens, thereby improving crop yields.
Data Table: Agrochemical Applications
Application Type | Compound Type | Effectiveness |
---|---|---|
Herbicide | This compound-based | Increased selectivity |
Fungicide | Formulations containing this compound | Enhanced pathogen resistance |
Material Science
This compound is also utilized in material science, particularly in polymer chemistry.
- Polymer Synthesis : This compound can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.
- Coatings Development : Its application in coatings has been linked to improved durability against environmental factors.
Biochemical Research
In biochemical research, this compound acts as a critical building block for synthesizing nucleoside analogs, which are vital for studying cellular processes.
- Genetic Therapies : The compound is used in developing therapies that target genetic diseases by modifying nucleic acids.
Case Study : Research conducted on the incorporation of brominated nucleosides into DNA demonstrated significant insights into cellular replication processes and potential therapeutic applications .
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis, facilitating various reactions to create complex molecules efficiently.
- Reactivity : It participates in coupling reactions and nucleophilic substitutions, making it a versatile tool for chemists.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Pyrimidine derivatives, including 5-Bromo-2-methylpyrimidine, often act as enzyme inhibitors, targeting specific enzymes involved in disease pathways.
DNA Interaction: As a pyrimidine derivative, it can interact with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-2-methylpyrimidine
- Molecular Formula : C₅H₅BrN₂
- Molecular Weight : 173.01 g/mol
- CAS Number : 7752-78-5
- Structure: SMILES notation: CC1=NC=C(C=N1)Br
Physical and Chemical Properties :
- Purity : Available at 97–98% (GC) from commercial suppliers like Thermo Scientific .
- Physical Form : Solid at room temperature.
- Synthesis : Prepared via palladium-mediated Suzuki coupling reactions, as described in intermediates for mGluR2 receptor ligands .
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
Reactivity and Electronic Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- Methyl (-CH₃) : Enhances solubility in organic solvents while minimally affecting electronic properties. Used in Suzuki couplings for pharmaceutical intermediates .
- Methoxy (-OCH₃) : Increases electron density, improving stability in polar solvents but reducing electrophilicity at C5 .
- Chloro (-Cl) : Elevates electrophilicity at C5, favoring nucleophilic aromatic substitution (SNAr) reactions .
- Sulphonyl (-SO₂CH₃) : Strong electron-withdrawing effect, directing reactivity toward C2/C4 positions in cross-coupling reactions .
Steric Effects :
- Cyclopropyl : Introduces steric bulk, slowing down coupling reactions but improving selectivity in cyclopropanation or ring-opening reactions .
Biological Activity
5-Bromo-2-methylpyrimidine is a halogenated pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 173.01 g/mol. The unique structural features contribute to its reactivity and potential in medicinal chemistry.
Synthesis Methods
Various methods have been developed for synthesizing this compound, including:
- Direct Halogenation : Bromination of 2-methylpyrimidine using bromine or brominating agents.
- Palladium-Catalyzed Reactions : Utilization of Suzuki cross-coupling reactions to create derivatives with aryl groups, enhancing biological activity .
- One-Pot Synthesis : A method involving the reaction of 2-bromomalonaldehyde with amidines, yielding high efficiency and lower costs .
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activities:
- Lipoxygenase Inhibition : Certain derivatives have been identified as potential inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. This suggests possible applications in treating inflammatory diseases.
Antimicrobial Properties
Several studies have reported that compounds derived from this compound demonstrate:
- Fungicidal and Insecticidal Activities : These properties indicate its potential use in agrochemicals, offering a means to combat pests and pathogens effectively.
Anti-Thrombolytic Activity
In a study investigating pyridine derivatives related to this compound, some compounds exhibited notable anti-thrombolytic activity, with one derivative showing an inhibition percentage of up to 41.32% against clot formation in human blood .
Case Studies
- Study on Lipoxygenase Inhibition : A derivative of this compound was tested for its ability to inhibit lipoxygenase enzymes, revealing a dose-dependent response that highlights its potential therapeutic application in managing inflammation.
- Insecticidal Activity Assessment : Field trials demonstrated that formulations containing this compound derivatives significantly reduced pest populations compared to control groups, suggesting effective pest management strategies.
Summary Table of Biological Activities
Q & A
Q. Basic: What are the optimal synthetic routes for 5-Bromo-2-methylpyrimidine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves halogenation or cross-coupling reactions. For example, bromination of 2-methylpyrimidine using reagents like NBS (N-bromosuccinimide) under radical initiation conditions can yield the product. Alternatively, Suzuki-Miyaura coupling with a brominated precursor and a methyl-group donor (e.g., methylboronic acid) may be employed . Key factors affecting yield include:
- Temperature control : Excessive heat may lead to dehalogenation or side reactions.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for efficient coupling .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Validate purity using HPLC (≥99% purity, as per industry standards ) and characterize via / NMR to confirm regioselectivity .
Q. Advanced: How can researchers design in vitro assays to evaluate the role of this compound in apoptosis pathways?
Methodological Answer:
To study apoptosis induction:
Cell line selection : Use cancer cell lines (e.g., HeLa or MCF-7) with high sensitivity to pyrimidine derivatives .
Dose-response analysis : Test concentrations from 1–100 µM, monitoring caspase-3/7 activation via fluorogenic substrates.
Control experiments : Include a negative control (untreated cells) and a positive control (e.g., staurosporine).
Mechanistic validation : Perform Western blotting for Bax/Bcl-2 ratio and cytochrome c release .
Note that substituent positioning (e.g., bromine at C5) may influence binding to pro-apoptotic targets; computational docking studies (e.g., AutoDock) can predict interactions .
Q. Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
- NMR spectroscopy : NMR (δ ~8.6 ppm for pyrimidine protons) and NMR (δ ~160 ppm for C-Br) confirm structure .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (MW 173.02 g/mol) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays ).
- X-ray crystallography : For absolute configuration confirmation, as demonstrated in structural studies of analogous bromopyrimidines .
Q. Advanced: How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?
Methodological Answer:
Discrepancies in reactivity often arise from:
- Steric effects : The methyl group at C2 may hinder coupling at C5. Compare with 5-Bromo-2-chloropyrimidine (no steric hindrance) .
- Catalyst compatibility : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., XPhos vs. SPhos) to optimize turnover .
- Solvent/base systems : Use mixed solvents (toluene/EtOH) with K₂CO₃ to balance solubility and base strength .
Validate results using kinetic studies (e.g., monitoring reaction progress via TLC) and DFT calculations to model transition states .
Q. Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage conditions : Store in sealed, amber vials at –20°C under inert gas (argon) to prevent hydrolysis or photodegradation .
- Purity monitoring : Periodically test via HPLC; degradation products (e.g., 2-methylpyrimidin-5-ol) indicate moisture ingress .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during experimental workflows to avoid side reactions .
Q. Advanced: How does the electronic effect of the bromine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
The electron-withdrawing bromine at C5 activates the pyrimidine ring for SNAr by:
- Increasing electrophilicity : Bromine lowers the LUMO energy, facilitating attack by nucleophiles (e.g., amines, thiols) at C4 or C6 positions .
- Directing effects : Methyl at C2 sterically blocks substitution at adjacent positions, directing reactivity to C4/C6 .
Validate using -labeling experiments or Hammett plots to quantify substituent effects .
Q. Advanced: What computational strategies predict the biological targets of this compound derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase or apoptosis-related proteins (e.g., PARP-1, EGFR) .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from public databases (e.g., ChEMBL).
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify key interactions .
Q. Basic: How can researchers mitigate byproduct formation during functionalization of this compound?
Methodological Answer:
- Optimize stoichiometry : Use 1.2 equivalents of nucleophiles to avoid excess reagent side reactions.
- Temperature modulation : Lower temperatures (0–25°C) reduce dimerization or over-substitution .
- Purification techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Characterize byproducts via GC-MS or LC-MS to identify structures (e.g., di-substituted derivatives) .
Q. Advanced: What isotopic labeling approaches are suitable for tracing this compound in metabolic studies?
Methodological Answer:
- -Labeling : Introduce at the methyl group via methyl iodide () in synthesis .
- Deuterium analogs : Synthesize 5-Bromo-2-(CD₃)-pyrimidine for tracking via MS/MS fragmentation patterns.
- Radioisotopes : Use -labeled bromine for autoradiography in in vivo distribution studies (requires specialized facilities) .
Q. Advanced: How can crystallographic data resolve ambiguities in the regiochemistry of this compound derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve bond lengths and angles to confirm bromine and methyl positions .
- Cambridge Structural Database (CSD) : Compare with entries for analogous compounds (e.g., CSD refcode XOPTAU ).
- Electron density maps : Analyze residual density to rule out disorder or alternative substituent orientations .
Properties
IUPAC Name |
5-bromo-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDJTEXNSTUKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559684 | |
Record name | 5-Bromo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-78-5 | |
Record name | 5-Bromo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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